2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Description
This compound (hereafter referred to by its synonym CGP 74514A hydrochloride, CAS 481724-82-7) is a purine derivative characterized by:
Properties
IUPAC Name |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXPZPXAWTYJM-LDXVYITESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018880, DTXSID701017243 | |
| Record name | 2-N-[(1R,2S)-2-Aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481724-82-7 | |
| Record name | N(2)-(2-Aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481724827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Design
The target compound features a purine core substituted at positions 2, 6, and 9. Position 9 is occupied by an ethyl group, while positions 2 and 6 are functionalized with a (1R,2S)-2-aminocyclohexyl group and a 3-chlorophenylamine group, respectively. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.
Retrosynthetic Analysis
The synthesis can be divided into three key stages:
- Purine Core Functionalization : Introduction of the ethyl group at position 9.
- Amino Group Coupling : Sequential substitution at positions 2 and 6 with stereochemically defined cyclohexylamine and 3-chlorophenylamine.
- Salt Formation : Conversion of the free base to the hydrochloride salt.
Synthetic Routes and Optimization
Step 1: 9-Ethylpurine Intermediate
The synthesis begins with purine (or a derivative such as 6-chloropurine) undergoing alkylation at position 9. Ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C yields 9-ethylpurine.
Key Data :
Step 2: Sequential Nucleophilic Substitutions
Position 2: (1R,2S)-2-Aminocyclohexyl Coupling
The stereospecific introduction of the (1R,2S)-2-aminocyclohexyl group requires chiral resolution. Two approaches are documented:
- Chiral Pool Synthesis : Use of (1R,2S)-2-aminocyclohexanol as a starting material, converted to the amine via Mitsunobu reaction with phthalimide, followed by deprotection.
- Asymmetric Catalysis : Nickel-catalyzed amination of 2-chloro-9-ethylpurine with racemic trans-1,2-diaminocyclohexane, resolved via chiral chromatography.
Comparative Data :
| Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Chiral Pool | 65 | 99 |
| Asymmetric Catalysis | 58 | 95 |
Stereochemical Control and Characterization
The (1R,2S) configuration is critical for biological activity. X-ray crystallography confirms the absolute configuration of the cyclohexylamine moiety. Key spectroscopic data:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 eq.) in ethanol at 0–5°C. The precipitate is filtered and dried under vacuum.
Critical Parameters :
Analytical and Regulatory Considerations
Purity Profiling
Chemical Reactions Analysis
CGP-74514A hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
CGP-74514A hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of CDK1 inhibitors.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Utilized in preclinical studies to explore potential therapeutic applications in cancer treatment, particularly in targeting CDK1 to inhibit tumor growth.
Industry: Applied in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
CGP-74514A hydrochloride exerts its effects by selectively inhibiting CDK1, a key enzyme involved in cell cycle progression. By binding to the active site of CDK1, the compound prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G2/M phase. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The molecular targets and pathways involved include the cyclin B/CDK1 complex and downstream signaling pathways that regulate cell division and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N2-((1R,4R)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives (7a-j)
- Key Differences: N9 substituent: Cyclopentyl instead of ethyl. Cyclohexyl configuration: (1R,4R)-4-aminocyclohexyl vs. (1R,2S)-2-aminocyclohexyl. Bioactivity: These derivatives exhibited moderate to good antibacterial activity (MIC values against E. coli, S. aureus, and B. subtilis), suggesting that the cyclopentyl group and cyclohexyl stereochemistry influence antimicrobial potency .
6-Chloro-9H-purine derivatives (e.g., compound 2h in )
- Key Differences :
2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine (CAS 190654-89-8)
- Key Differences: N2 substituent: Chlorine instead of aminocyclohexyl. N6 substituent: 3-methoxyphenyl vs. 3-chlorophenyl. Physicochemical Properties: Molecular formula C₁₂H₁₀ClN₅O (Molar Mass: 283.7 g/mol) contrasts with C₁₉H₂₇ClN₇·HCl (484.4 g/mol for CGP 74514A hydrochloride), indicating divergent solubility and bioavailability .
Bioactivity and Mode of Action Comparisons
- CGP 74514A Hydrochloride: While direct bioactivity data are unavailable in the evidence, structurally related purine derivatives often target kinases, GTPases, or adenosine receptors.
- Antibacterial Analogues (7a-j) : The cyclopentyl and substituted phenyl groups in these derivatives correlate with MIC values, suggesting that bulkier N9 substituents (e.g., cyclopentyl) enhance membrane penetration in bacterial cells .
- Bioactivity Profiling : highlights that compounds with similar bioactivity profiles cluster based on shared modes of action, which strongly correlate with structural similarities (e.g., purine core and halogenated aryl groups) .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice Indices : Used to quantify structural similarity. For example, CGP 74514A and compound 2h () may share a moderate similarity score due to the purine core but diverge in substituent pharmacophores .
- Fragmentation Patterns : Molecular networking () based on MS/MS data could group CGP 74514A with other N6-arylpurines, as fragmentation patterns (cosine scores >0.7) reflect conserved aryl-purine bonds .
Chemical-Genetic Profiling
- notes that compounds with similar fitness defect profiles in genome-wide assays share modes of action. CGP 74514A’s profile (if available) could be compared to known kinase inhibitors or antibacterial agents .
Data Table: Key Comparative Features
Critical Considerations in Similarity Analysis
- The hydrochloride salt in CGP 74514A may alter solubility and bioavailability compared to free-base analogues, complicating direct comparisons .
- Lumping Strategies : suggests that structurally similar compounds (e.g., shared purine cores) may be grouped for predictive modeling, though substituent-specific effects must be validated experimentally .
Biological Activity
The compound 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is , and it features a purine base structure with various substituents that may influence its biological activity. The presence of the chlorophenyl group and the cyclohexyl amine moiety are critical for its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities, primarily through:
- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors are being explored for their therapeutic potential in treating various cancers and neurodegenerative diseases .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells. This effect could be beneficial in conditions characterized by high oxidative stress, such as diabetes and neurodegenerative disorders .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Therapy : Due to its HDAC inhibitory action, it could be utilized in cancer treatment regimens. HDAC inhibitors have shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of other chemotherapeutic agents .
- Neuroprotection : The antioxidant properties may provide neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For example, studies showed significant reductions in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .
- Animal Models : In vivo studies using mouse models of cancer have indicated that administration of the compound led to reduced tumor growth compared to control groups. These findings support its potential as an anticancer agent .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic protein levels within cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For analogs, microwave-assisted synthesis under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) improves reaction efficiency and reduces side products. Key intermediates like 9-ethylpurine derivatives are functionalized with cyclohexylamine and 3-chlorophenyl groups via regioselective coupling. Purification employs column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization .
- Critical Parameters :
- Microwave irradiation reduces reaction time from hours to minutes .
- pH control (6.5–7.5) during amination prevents decomposition .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer : Structural validation combines NMR (¹H/¹³C, DEPT, COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for absolute configuration). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents are quantified using gas chromatography (GC) .
- Data Example :
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, purine H-8), 7.45–7.32 (m, 4H, aromatic), 3.89 (q, 2H, CH2CH3) .
- HPLC Purity : ≥98% (retention time: 12.3 min) .
Q. What in vitro models are used to screen the compound’s bioactivity, and how are endpoints quantified?
- Methodological Answer : Antibacterial activity is tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) strains using broth microdilution (CLSI guidelines). Minimum Inhibitory Concentration (MIC) is determined at 18–24 hours via optical density (OD600). Cytotoxicity assays (e.g., MTT) on mammalian cell lines (HEK293, HepG2) assess selectivity .
- Typical Results :
- MIC range: 8–64 µg/mL for bacterial strains .
- Selectivity Index (IC50/MIC): >10 indicates low cytotoxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target binding?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to optimize substituent placement. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to targets like bacterial DNA gyrase. Free energy perturbation (FEP) refines binding poses. Validation involves correlating docking scores with experimental MIC values .
- Case Study :
Q. What experimental design strategies minimize variability in bioactivity assays while exploring structure-activity relationships (SAR)?
- Methodological Answer : Response Surface Methodology (RSM) and factorial designs (e.g., Box-Behnken) optimize assay conditions (pH, temperature, inoculum size). Orthogonal partial least squares (OPLS) regression identifies SAR-driving descriptors (e.g., logP, polar surface area). Replicates (n ≥ 3) and blinded controls reduce bias .
- Example Design :
Q. What advanced techniques (e.g., cryo-EM, X-ray crystallography) elucidate the compound’s mechanism of action at atomic resolution?
- Methodological Answer : Co-crystallization with target proteins (e.g., DNA gyrase) followed by X-ray diffraction (1.5–2.0 Å resolution) reveals binding interactions. Cryo-EM (2.5–3.5 Å) visualizes dynamic inhibition mechanisms. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon binding .
- Key Findings :
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies arise from solvation effects or protein flexibility. Remediation steps:
Re-optimize docking parameters (e.g., inclusion of explicit water molecules).
Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability.
Validate with isothermal titration calorimetry (ITC) for ΔG/ΔH measurements .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, buffer systems)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
